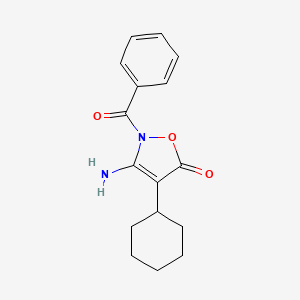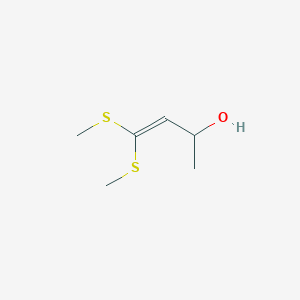
Diethyl 3,3'-(dibromostannanediyl)dipropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3,3’-(dibromostannanediyl)dipropanoate is an organotin compound characterized by the presence of tin (Sn) atoms bonded to bromine (Br) and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3,3’-(dibromostannanediyl)dipropanoate typically involves the reaction of diethyl malonate with dibromotin dichloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and involves the use of a suitable solvent such as tetrahydrofuran (THF). The reaction mixture is usually refluxed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of Diethyl 3,3’-(dibromostannanediyl)dipropanoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,3’-(dibromostannanediyl)dipropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide or alkoxide ions.
Reduction Reactions: The compound can be reduced to form diethyl 3,3’-(dihydroxystannanediyl)dipropanoate.
Oxidation Reactions: The tin center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in solvents like ethanol or THF.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) in aqueous or organic solvents.
Major Products
Substitution: Formation of diethyl 3,3’-(dihydroxystannanediyl)dipropanoate.
Reduction: Formation of diethyl 3,3’-(dihydroxystannanediyl)dipropanoate.
Oxidation: Formation of higher oxidation state tin compounds.
Scientific Research Applications
Diethyl 3,3’-(dibromostannanediyl)dipropanoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotin compounds.
Biology: Investigated for its potential use in biological assays and as a catalyst in biochemical reactions.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Utilized in the production of polymers and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of Diethyl 3,3’-(dibromostannanediyl)dipropanoate involves the interaction of the tin center with various substrates. The tin atom can coordinate with ligands, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substrates.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 3,3’-(dichlorostannanediyl)dipropanoate
- Diethyl 3,3’-(dimethylstannanediyl)dipropanoate
- Diethyl 3,3’-(diphenylstannanediyl)dipropanoate
Uniqueness
Diethyl 3,3’-(dibromostannanediyl)dipropanoate is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro, methyl, and phenyl analogs. The bromine atoms make it more reactive in substitution reactions, allowing for the synthesis of a wider range of derivatives.
Properties
CAS No. |
18130-88-6 |
|---|---|
Molecular Formula |
C10H18Br2O4Sn |
Molecular Weight |
480.77 g/mol |
IUPAC Name |
ethyl 3-[dibromo-(3-ethoxy-3-oxopropyl)stannyl]propanoate |
InChI |
InChI=1S/2C5H9O2.2BrH.Sn/c2*1-3-5(6)7-4-2;;;/h2*1,3-4H2,2H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
PTIWIRPHGBUNII-UHFFFAOYSA-L |
Canonical SMILES |
CCOC(=O)CC[Sn](CCC(=O)OCC)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



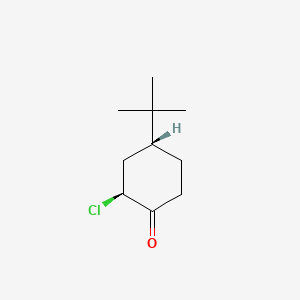
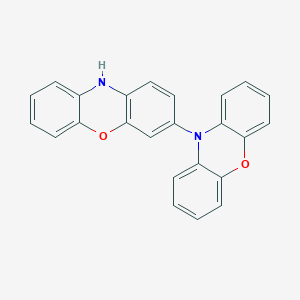





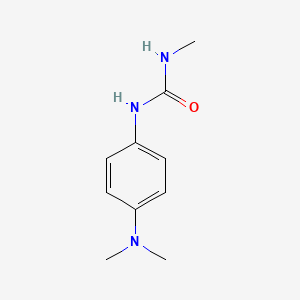
![2-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B14715405.png)

